molecular formula C20H19ClN2O4S B5817631 4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No. B5817631
M. Wt: 418.9 g/mol
InChI Key: ACVQGVQEZYNQCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the combination of specific reactants under controlled conditions to achieve the desired chemical structure. For example, the synthesis of similar sulfonamide and oxadiazole derivatives typically involves reactions like amidation of sulfonyl chloride products with ammonia gas or sequential combination processes under microwave-assisted conditions (Hayun et al., 2012); (Perla Islas-Jácome et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR, FT-IR, and mass spectrometry. These methods provide detailed information about the molecular framework, confirming the presence of specific functional groups and the overall molecular architecture. For instance, the detailed structural elucidation of similar compounds has been achieved through 1D and 2D NMR, FT-IR, and HRMS analyses (Esmaili & Nematollahi, 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. Additionally, the presence of a chlorophenyl group could potentially make the compound toxic .

properties

IUPAC Name

4-[2-benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c21-16-6-8-17(9-7-16)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQGVQEZYNQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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